molecular formula C14H19N5O4S2 B2837614 (1-(2-hydroxy-2-(thiophen-2-yl)ethyl)-1H-1,2,3-triazol-4-yl)(4-(methylsulfonyl)piperazin-1-yl)methanone CAS No. 2034445-29-7

(1-(2-hydroxy-2-(thiophen-2-yl)ethyl)-1H-1,2,3-triazol-4-yl)(4-(methylsulfonyl)piperazin-1-yl)methanone

Cat. No.: B2837614
CAS No.: 2034445-29-7
M. Wt: 385.46
InChI Key: YADHWNSPBXCSFG-UHFFFAOYSA-N
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Description

(1-(2-hydroxy-2-(thiophen-2-yl)ethyl)-1H-1,2,3-triazol-4-yl)(4-(methylsulfonyl)piperazin-1-yl)methanone is a complex organic compound that features a unique combination of functional groups, including a thiophene ring, a triazole ring, and a piperazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-(2-hydroxy-2-(thiophen-2-yl)ethyl)-1H-1,2,3-triazol-4-yl)(4-(methylsulfonyl)piperazin-1-yl)methanone typically involves multiple steps:

    Formation of the Triazole Ring: This can be achieved through a Huisgen cycloaddition reaction between an azide and an alkyne.

    Introduction of the Thiophene Ring: The thiophene moiety can be introduced via a Grignard reaction or a Suzuki coupling reaction.

    Attachment of the Piperazine Ring: This step often involves nucleophilic substitution reactions.

    Final Assembly: The final step involves the coupling of the triazole-thiophene intermediate with the piperazine derivative under appropriate conditions, such as the use of coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

(1-(2-hydroxy-2-(thiophen-2-yl)ethyl)-1H-1,2,3-triazol-4-yl)(4-(methylsulfonyl)piperazin-1-yl)methanone can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like PCC or DMP.

    Reduction: The carbonyl group can be reduced back to a hydroxyl group using reducing agents like NaBH4 or LiAlH4.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Pyridinium chlorochromate (PCC), Dess-Martin periodinane (DMP)

    Reduction: Sodium borohydride (NaBH4), Lithium aluminium hydride (LiAlH4)

    Substitution: Alkyl halides, acyl chlorides

Major Products

    Oxidation: Formation of a ketone or aldehyde

    Reduction: Formation of an alcohol

    Substitution: Formation of various substituted piperazine derivatives

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique combination of functional groups makes it a versatile intermediate in organic synthesis.

Biology

In biological research, this compound can be used as a probe to study various biochemical pathways. Its ability to interact with different biological targets makes it a valuable tool in drug discovery and development.

Medicine

In medicinal chemistry, this compound has potential applications as a therapeutic agent. Its structural features suggest that it could interact with various biological targets, making it a candidate for the development of new drugs.

Industry

In the industrial sector, this compound can be used in the development of new materials with unique properties. Its combination of functional groups can impart desirable characteristics to polymers and other materials.

Mechanism of Action

The mechanism of action of (1-(2-hydroxy-2-(thiophen-2-yl)ethyl)-1H-1,2,3-triazol-4-yl)(4-(methylsulfonyl)piperazin-1-yl)methanone involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound’s functional groups allow it to form various types of interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, which can modulate the activity of its targets.

Comparison with Similar Compounds

Similar Compounds

  • (1-(2-hydroxy-2-(phenyl)ethyl)-1H-1,2,3-triazol-4-yl)(4-(methylsulfonyl)piperazin-1-yl)methanone
  • (1-(2-hydroxy-2-(furan-2-yl)ethyl)-1H-1,2,3-triazol-4-yl)(4-(methylsulfonyl)piperazin-1-yl)methanone

Uniqueness

The uniqueness of (1-(2-hydroxy-2-(thiophen-2-yl)ethyl)-1H-1,2,3-triazol-4-yl)(4-(methylsulfonyl)piperazin-1-yl)methanone lies in its combination of a thiophene ring with a triazole and piperazine ring. This specific arrangement of functional groups is not commonly found in other compounds, which may impart unique chemical and biological properties.

Properties

IUPAC Name

[1-(2-hydroxy-2-thiophen-2-ylethyl)triazol-4-yl]-(4-methylsulfonylpiperazin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N5O4S2/c1-25(22,23)19-6-4-17(5-7-19)14(21)11-9-18(16-15-11)10-12(20)13-3-2-8-24-13/h2-3,8-9,12,20H,4-7,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YADHWNSPBXCSFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCN(CC1)C(=O)C2=CN(N=N2)CC(C3=CC=CS3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N5O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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